molecular formula C29H30N4O4S B2894405 4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide CAS No. 1115521-47-5

4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide

Cat. No.: B2894405
CAS No.: 1115521-47-5
M. Wt: 530.64
InChI Key: LXZARGLFKPKBGX-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a 4-ethoxyphenylcarbamoyl-methyl sulfanyl group at position 2 and an N-propylbenzamide substituent at position 4 of the quinazolinone core. The ethoxy group on the phenyl ring enhances hydrophobicity and may influence metabolic stability, while the propyl chain on the benzamide moiety contributes to solubility and target binding .

Properties

IUPAC Name

4-[[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4S/c1-3-17-30-27(35)21-11-9-20(10-12-21)18-33-28(36)24-7-5-6-8-25(24)32-29(33)38-19-26(34)31-22-13-15-23(16-14-22)37-4-2/h5-16H,3-4,17-19H2,1-2H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZARGLFKPKBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Introduction of the Thioether Linkage: This step involves the reaction of the quinazolinone intermediate with a thioether reagent, such as a thiol or a disulfide.

    Attachment of the 4-ethoxyphenyl Group: This can be done through nucleophilic substitution reactions.

    Final Coupling with N-propylbenzamide: The final step involves coupling the intermediate with N-propylbenzamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the thioether linkage, potentially leading to the formation of dihydroquinazolinones or thiols.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the quinazolinone core or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazolinones, thiols

    Substitution: Various substituted quinazolinones and benzamides

Scientific Research Applications

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives of quinazoline can inhibit the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are critical in treating diseases such as arthritis and other inflammatory disorders.

  • Research Finding : In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines, indicating a mechanism through which these compounds may exert their therapeutic effects .

Antimicrobial Activity

The presence of sulfur in the compound's structure may contribute to its antimicrobial properties. Research has explored the efficacy of related compounds against various bacterial strains.

  • Case Study : A related quinazoline derivative was effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this class of compounds in combating antibiotic-resistant infections .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedEffect ObservedReference
AnticancerQuinazoline DerivativeInhibition of cell proliferation
Anti-inflammatoryRelated Quinazoline CompoundReduction in pro-inflammatory cytokines
AntimicrobialQuinazoline DerivativeEffective against MRSA

Mechanism of Action

The mechanism of action of 4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The thioether linkage and benzamide moiety may also contribute to the compound’s overall activity by enhancing binding affinity or specificity.

Comparison with Similar Compounds

Research Implications and Limitations

  • Data Gaps: No direct biological activity or synthetic yield data are provided for the target compound in the evidence. Analogous compounds (e.g., 743468-48-6) suggest synthetic routes via Suzuki coupling or amide condensation, but specifics are unclear .
  • Computational Validation: Molecular docking studies using Glide XP could predict binding modes, leveraging hydrophobic and hydrogen-bonding motifs .

Biological Activity

The compound 4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide is a complex organic molecule belonging to the quinazoline class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N4O3SC_{25}H_{30}N_{4}O_{3}S, and its structure includes a quinazoline core with various functional groups that may contribute to its biological activity. The presence of the sulfanyl group and the carbamoyl moiety are particularly noteworthy for their roles in biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The quinazoline core is known for its role in inhibiting certain kinases and enzymes, which can lead to anti-inflammatory and anticancer effects.

Key Mechanisms:

  • Inhibition of COX Enzymes : The compound exhibits potential as a COX inhibitor, similar to other quinazoline derivatives. COX enzymes are crucial in the inflammatory pathway, and their inhibition can reduce inflammation and pain.
  • Anticancer Activity : Quinazoline derivatives have been studied for their anticancer properties, particularly through apoptosis induction in cancer cells.

Biological Activity Studies

Recent studies have focused on the synthesis and evaluation of various quinazoline derivatives, including the target compound. Here are some significant findings:

StudyFindings
Synthesis and COX Inhibition A related study demonstrated that quinazoline derivatives could inhibit COX-2 activity significantly, with some compounds showing over 47% inhibition at 20 μM concentration .
Anticancer Properties Research indicates that similar compounds have been effective against various cancer cell lines by inducing apoptosis .
Antimicrobial Activity Some derivatives have shown promising results against bacterial strains, suggesting potential use as antimicrobial agents .

Case Studies

  • COX-2 Inhibition Study : A derivative structurally similar to our compound exhibited a maximum COX-2 inhibition of 47.1% at 20 μM concentration. This suggests that our compound may possess similar inhibitory properties, warranting further investigation .
  • Anticancer Efficacy : In vitro studies on related quinazoline compounds demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved cell cycle arrest and apoptosis induction .
  • Antimicrobial Evaluation : A comparative study showed that certain benzamide derivatives exhibited activity against Gram-positive bacteria, indicating a potential for developing new antimicrobial agents from similar structures .

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